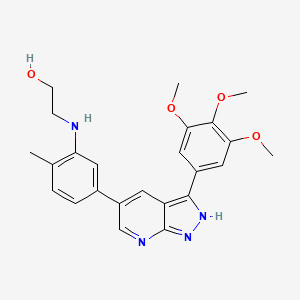
Bet-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bet-IN-15 is a potent, orally active inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It exhibits significant antiproliferative activity, making it a valuable compound in cancer research and treatment. This compound specifically targets the bromodomains BRD4-BD1 and BRD4-BD2 with IC50 values of 0.64 nM and 0.25 nM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Bet-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often studied for their unique biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Bet-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: In biological research, this compound is employed to investigate the function of BET proteins in cellular processes such as gene expression and cell proliferation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated BET protein activity.
Mecanismo De Acción
Bet-IN-15 exerts its effects by inhibiting the bromodomains of BET proteins, particularly BRD4-BD1 and BRD4-BD2. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression and reduced cell proliferation. The molecular targets and pathways involved in the action of this compound include the regulation of oncogenes and tumor suppressor genes .
Comparación Con Compuestos Similares
Similar Compounds
Bet-IN-15 is part of a class of compounds known as BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with similar targets and biological activities.
ABBV-744: A selective BET bromodomain inhibitor used in cancer research.
dBET6: A selective and cell-permeable degrader of BET proteins based on PROTAC technology.
Uniqueness
This compound stands out due to its high potency and oral bioavailability. Its specific inhibition of BRD4-BD1 and BRD4-BD2 with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H18F2N4O3S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-[3-(2,4-difluorophenoxy)-6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H18F2N4O3S/c1-27-11-14(13-8-9-24-20(13)21(27)28)19-17(6-7-18(25-19)26-31(2,3)29)30-16-5-4-12(22)10-15(16)23/h4-11,24H,1-3H3 |
Clave InChI |
YDEQUCDDNAFAGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=N3)N=S(=O)(C)C)OC4=C(C=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)





![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)

![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)





